N-(5-hydroxypentan-2-yl)-1,2,5-thiadiazole-3-carboxamide
Description
N-(5-hydroxypentan-2-yl)-1,2,5-thiadiazole-3-carboxamide is a thiadiazole-derived carboxamide characterized by a 1,2,5-thiadiazole core substituted at the 3-position with a carboxamide group. Thiadiazole carboxamides are of significant interest in medicinal chemistry due to their versatility in drug design, particularly in targeting enzymes or receptors via hydrogen bonding and π-stacking interactions mediated by the thiadiazole ring .
Properties
Molecular Formula |
C8H13N3O2S |
|---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
N-(5-hydroxypentan-2-yl)-1,2,5-thiadiazole-3-carboxamide |
InChI |
InChI=1S/C8H13N3O2S/c1-6(3-2-4-12)10-8(13)7-5-9-14-11-7/h5-6,12H,2-4H2,1H3,(H,10,13) |
InChI Key |
VSPINQSNXKQBSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NC(=O)C1=NSN=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-hydroxypentan-2-yl)-1,2,5-thiadiazole-3-carboxamide typically involves the reaction of 5-hydroxypentan-2-one with thiosemicarbazide to form the corresponding thiadiazole ring. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting intermediate is then treated with a carboxylic acid derivative, such as ethyl chloroformate, to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5-hydroxypentan-2-yl)-1,2,5-thiadiazole-3-carboxamide can undergo oxidation reactions, particularly at the hydroxyl group, to form the corresponding ketone derivative.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine or pyridine.
Major Products Formed:
Oxidation: Formation of the corresponding ketone derivative.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted thiadiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: N-(5-hydroxypentan-2-yl)-1,2,5-thiadiazole-3-carboxamide is used as a building block in the synthesis of more complex molecules
Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against a range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibiotics.
Medicine: In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit certain enzymes and pathways involved in inflammation and cancer progression has been a focus of research.
Industry: The compound is used in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance their thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(5-hydroxypentan-2-yl)-1,2,5-thiadiazole-3-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential cellular components in pathogens, leading to their death. In anti-inflammatory and anticancer applications, it may inhibit key enzymes and signaling pathways involved in these processes, thereby reducing inflammation and inhibiting cancer cell growth.
Comparison with Similar Compounds
Key differences :
- Hydrophilicity vs. Lipophilicity : The hydroxyl group in the target compound increases aqueous solubility, whereas the fluorinated biphenyl groups in Compounds 3 and 4 enhance lipophilicity, likely improving membrane permeability and metabolic stability.
Physicochemical Properties
Notes:
- The higher melting points of Compounds 3 and 4 correlate with their rigid, fluorinated aromatic systems, which promote crystalline packing.
- The target compound’s hydroxyl group may reduce melting point due to increased molecular flexibility.
Q & A
Q. What are the recommended synthetic routes for N-(5-hydroxypentan-2-yl)-1,2,5-thiadiazole-3-carboxamide?
The synthesis of thiadiazole-carboxamide derivatives typically involves cyclization and coupling reactions. A validated approach for analogous compounds involves:
- Step 1 : Reacting a thiadiazole carboxylic acid with a hydroxyl-alkylamine under coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF.
- Step 2 : Cyclization of intermediates using iodine and triethylamine in DMF, as demonstrated for related thiadiazole derivatives .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from diisopropyl ether .
- Validation : Confirm purity (>95%) via HPLC and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. What methodologies are optimal for structural characterization of this compound?
- X-ray crystallography : Use SHELX (for refinement) and ORTEP-3 (for graphical representation) to resolve crystal structures. For challenging cases, SIR97 integrates direct methods and least-squares refinement .
- Spectroscopy :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Analog synthesis : Modify the hydroxypentyl chain (e.g., alkyl chain length, stereochemistry) and thiadiazole substituents. Compare with analogs like 4-hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide, which showed NF-κB inhibition .
- Biological assays :
- Test enzyme inhibition (e.g., Plasmodium falciparum dihydroorotate dehydrogenase ) using IC determination.
- Perform cytotoxicity profiling (e.g., HEK293 cells) to assess selectivity.
- Data analysis : Use 3D-QSAR models to correlate substituent electronic properties (e.g., Hammett constants) with activity .
Q. What computational strategies can predict target interactions for this compound?
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model binding to targets like AKR1C3 or NF-κB .
- Free energy calculations : Apply alchemical perturbation methods (e.g., thermodynamic integration) to estimate binding affinities .
- Molecular dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) over 100 ns trajectories to identify key residue interactions .
Q. How should researchers address contradictions in biological activity data?
- Reproducibility checks : Verify assay conditions (e.g., buffer pH, incubation time) and compound stability (e.g., HPLC monitoring).
- Orthogonal assays : Cross-validate enzyme inhibition with cellular assays (e.g., luciferase reporter for NF-κB activity ).
- Statistical rigor : Use ANOVA or mixed-effects models to account for batch variability. Report confidence intervals for IC values .
Q. What is the role of the hydroxypentyl group in modulating solubility and target binding?
- Solubility studies : Measure logP (shake-flask method) and aqueous solubility (UV-Vis spectroscopy) to correlate hydrophilicity with bioavailability.
- Mutagenesis studies : Co-crystallize the compound with its target (e.g., AKR1C3) to identify hydrogen bonds between the hydroxyl group and active-site residues .
- Comparative analogs : Synthesize and test dehydroxylated derivatives to isolate the contribution of the hydroxyl moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
